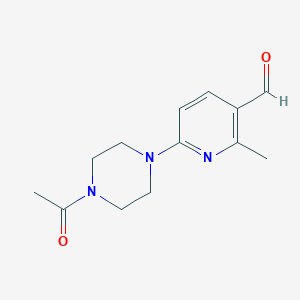

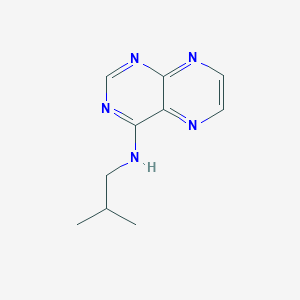

![molecular formula C13H14N2O6S B11791150 1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid](/img/structure/B11791150.png)

1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidin-2-carbonsäure ist eine komplexe organische Verbindung, die eine einzigartige Kombination von funktionellen Gruppen aufweist, darunter ein Oxazolonring, eine Sulfonylgruppe und ein Piperidincarbonsäure-Rest.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidin-2-carbonsäure umfasst in der Regel mehrere Schritte, beginnend mit leicht zugänglichen Ausgangsmaterialien. Ein gängiger Syntheseweg beinhaltet die folgenden Schritte:

Bildung des Oxazolonrings: Dies kann durch Cyclisierung eines geeigneten Vorläufers, wie z. B. eines Aminosäurederivats, unter sauren oder basischen Bedingungen erreicht werden.

Einführung der Sulfonylgruppe: Dieser Schritt beinhaltet die Sulfonierung des Oxazolonrings unter Verwendung von Reagenzien wie Sulfonylchloriden in Gegenwart einer Base.

Anlagerung des Piperidinrings: Der letzte Schritt beinhaltet die Kupplung des sulfonierten Oxazolons mit einem Piperidinderivat, oft unter Verwendung von Kupplungsmitteln wie EDCI oder DCC in Gegenwart einer Base.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs umfassen, um die Ausbeute zu verbessern und die Kosten zu senken. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungstechniken, um eine hohe Reinheit und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidin-2-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.

Substitution: Die Sulfonylgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.

Substitution: Nukleophile wie Amine, Thiole oder Alkohole in Gegenwart einer Base.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Sulfonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidin-2-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Die Verbindung kann als Baustein für die Synthese potenzieller Medikamentenkandidaten verwendet werden, insbesondere solcher, die auf Enzyme oder Rezeptoren abzielen, die an Krankheitspfaden beteiligt sind.

Organische Synthese: Sie dient als vielseitiges Zwischenprodukt bei der Synthese komplexer organischer Moleküle, darunter Naturstoffe und Pharmazeutika.

Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie für die Entwicklung neuartiger Materialien mit spezifischen Eigenschaften, wie z. B. Polymere oder Katalysatoren, geeignet.

Wirkmechanismus

Der Wirkmechanismus von 1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidin-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Oxazolonring und die Sulfonylgruppe können starke Wechselwirkungen mit aktiven Zentren bilden, was zur Hemmung oder Aktivierung des Ziels führt. Der Piperidinring kann die Bindungsaffinität und Selektivität der Verbindung verbessern.

Wirkmechanismus

The mechanism of action of 1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolone ring and sulfonyl group can form strong interactions with active sites, leading to inhibition or activation of the target. The piperidine ring may enhance the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Oxo-2,3-dihydrobenzo[d]oxazol-6-ylboronsäure: Teilt den Oxazolonring, unterscheidet sich jedoch durch das Vorhandensein einer Boronsäuregruppe anstelle der Sulfonyl- und Piperidincarbonsäuregruppen.

Benzo[d]thiazol-2-thiol-Derivate: Ähnlich in dem Sinne, dass sie einen heterocyclischen Ring haben, aber mit einem Thiazolring anstelle eines Oxazolonrings.

Einzigartigkeit

1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidin-2-carbonsäure ist aufgrund ihrer Kombination aus funktionellen Gruppen einzigartig, die ihr spezifische chemische Reaktivität und biologische Aktivität verleihen. Dies macht sie zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.

Eigenschaften

Molekularformel |

C13H14N2O6S |

|---|---|

Molekulargewicht |

326.33 g/mol |

IUPAC-Name |

1-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperidine-2-carboxylic acid |

InChI |

InChI=1S/C13H14N2O6S/c16-12(17)10-3-1-2-6-15(10)22(19,20)8-4-5-9-11(7-8)21-13(18)14-9/h4-5,7,10H,1-3,6H2,(H,14,18)(H,16,17) |

InChI-Schlüssel |

CKGRPXFUISYHOJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

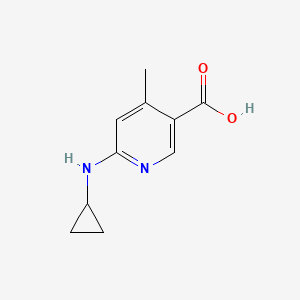

![Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B11791074.png)

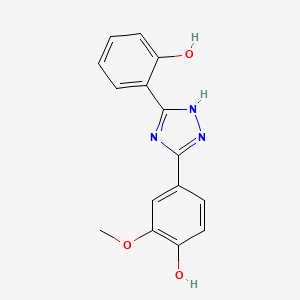

![5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791080.png)

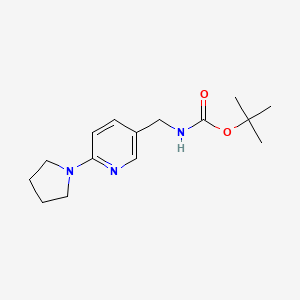

![3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11791135.png)

![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11791142.png)